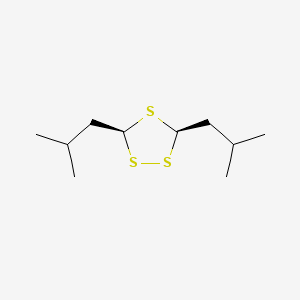
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is a sulfur-containing organic compound It is a member of the trithiolane family, characterized by a three-membered ring containing three sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the cyclization of dithiols with suitable alkylating agents. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol precursors.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol precursors.
Substitution: Various substituted trithiolanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is used as a building block for synthesizing more complex molecules. Its unique sulfur ring structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying sulfur-containing biomolecules and their interactions. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development and design.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various chemical species, depending on the reaction conditions. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trithiolane: A simpler analog with a similar sulfur ring structure.
3,5-Dimethyl-1,2,4-trithiolane: Another analog with different alkyl substituents.
1,2,4-Trithiane: A related compound with a six-membered sulfur ring.
Uniqueness
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is unique due to its specific stereochemistry and the presence of two 2-methylpropyl groups. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
78448-46-1 |
|---|---|
Formule moléculaire |
C10H20S3 |
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
(3S,5R)-3,5-bis(2-methylpropyl)-1,2,4-trithiolane |
InChI |
InChI=1S/C10H20S3/c1-7(2)5-9-11-10(13-12-9)6-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+ |
Clé InChI |
KDWIVNVANGCLCA-AOOOYVTPSA-N |
SMILES isomérique |
CC(C)C[C@@H]1S[C@@H](SS1)CC(C)C |
SMILES canonique |
CC(C)CC1SC(SS1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


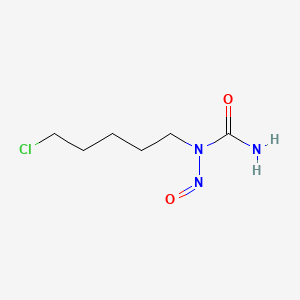

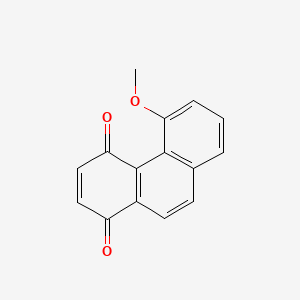
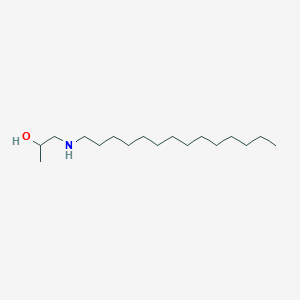
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)


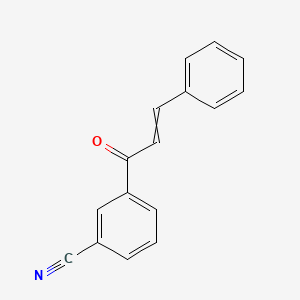
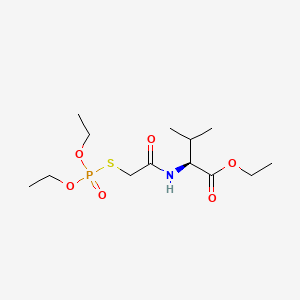
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
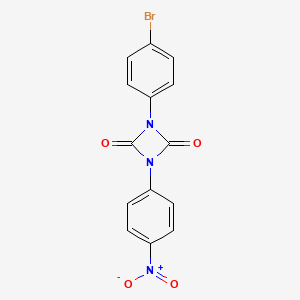
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
